molecular formula C7H11FO B8363410 (RS)-3-(2-fluoroethyl)-3-cyclopenten-1-ol

(RS)-3-(2-fluoroethyl)-3-cyclopenten-1-ol

Cat. No. B8363410
M. Wt: 130.16 g/mol
InChI Key: CFECTQZFFBCARF-UHFFFAOYSA-N
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Patent
US05925676

Procedure details

To 25 ml of 2 M tetrahydrofuran solution of sodium cyclopentadienylide was added under ice-cooling and under nitrogen stream 6.3 g of 1-bromo-2-fluoroethane and stirred for 2 hours. The resulting reaction liquid was filtered with cerite, and the filtrate was added under ice-cooling and under nitrogen stream to a tetrahydrofuran solution of disiamylborane prepared by using 75 ml of 1 M borane-tetrahydrofuran complex and 18.5 ml of 2-methyl-2-butene and the resulting mixture was stirred for 8 hours. Then 3 N aqueous sodium hydroxide solution and 30% aqueous hydrogen peroxide were successively added under ice-cooling to the reaction liquid obtained above, and the resulting mixture was stirred for 1 hour. The reaction liquid thus obtained was extracted two times with diethyl ether. The combined ether layer was washed with saturated aqueous sodium chloride solution, then dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue obtained was subjected to silica gel column chromatography to obtain 1.1 g of (RS)-3-(2-fluoroethyl)-3-cyclopenten-1-ol. Yield 16%
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Na+].Br[CH2:8][CH2:9][F:10].CC(=CC)C.[OH-:16].[Na+].OO>O1CCCC1>[F:10][CH2:9][CH2:8][C:1]1[CH2:5][CH:4]([OH:16])[CH2:3][CH:2]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
BrCCF
Step Two
Name
Quantity
18.5 mL
Type
reactant
Smiles
CC(C)=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH-]1C=CC=C1.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling and under nitrogen
CUSTOM
Type
CUSTOM
Details
The resulting reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered with cerite, and the filtrate
ADDITION
Type
ADDITION
Details
was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling and under nitrogen stream to a tetrahydrofuran solution of disiamylborane
CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling to the reaction liquid
CUSTOM
Type
CUSTOM
Details
obtained above, and the resulting mixture
STIRRING
Type
STIRRING
Details
was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted two times with diethyl ether
WASH
Type
WASH
Details
The combined ether layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FCCC=1CC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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